molecular formula C11H14Cl2N2 B8128214 3-Chloro-2-(4-chloro-1-piperidinyl)aniline

3-Chloro-2-(4-chloro-1-piperidinyl)aniline

Cat. No.: B8128214
M. Wt: 245.14 g/mol
InChI Key: YZRZQTVDYPMIGE-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chloro-1-piperidinyl)aniline is an organic compound with the molecular formula C11H14Cl2N2 It is characterized by the presence of a chloro-substituted aniline ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-chloro-1-piperidinyl)aniline typically involves the reaction of 3-chloroaniline with 4-chloropiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. The industrial production process is designed to ensure consistent quality and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-chloro-1-piperidinyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-2-(4-chloro-1-piperidinyl)aniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-chloro-1-piperidinyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(4,4-dichloro-1-piperidinyl)aniline: This compound has an additional chlorine atom on the piperidine ring, which may alter its reactivity and biological activity.

    3-Chloro-4-(2-methyl-1-piperidinyl)aniline: The presence of a methyl group instead of a chlorine atom can significantly change the compound’s properties.

Uniqueness

3-Chloro-2-(4-chloro-1-piperidinyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and piperidinyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-2-(4-chloropiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2/c12-8-4-6-15(7-5-8)11-9(13)2-1-3-10(11)14/h1-3,8H,4-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRZQTVDYPMIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)C2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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